2-Nitro-4-(trifluoromethyl)benzenesulfonamide

Description

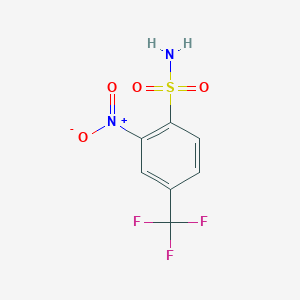

2-Nitro-4-(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a sulfonamide (-SO₂NH₂) functional group.

- Physical State: Yellow oil (isolated at 37% yield).

- Chromatography: Rf = 0.66 in 50% EtOAc/cyclohexane (visualized by UV/KMnO₄).

- Spectroscopic Data:

- ¹³C NMR (CDCl₃): Peaks at δ 208.22 (carbonyl), 148.07–119.22 (aromatic carbons), and 59.10–20.50 (aliphatic carbons).

- HRMS: [M+H]⁺ observed at 413.0933 (calculated: 413.0932).

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFIVMGFRULPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404542 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-61-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide typically involves the nitration of 4-(trifluoromethyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

Reduction: 2-Amino-4-(trifluoromethyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Treatment of Hyperuricemia and Gout

One of the primary applications of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide derivatives is as a therapeutic agent for hyperuricemia and gout. Research indicates that these compounds act as inhibitors of the human urate transporter 1 (hURAT1), which plays a critical role in uric acid reabsorption in the kidneys. Inhibiting this transporter can lower serum uric acid levels, providing a potential treatment for gout, a condition characterized by elevated uric acid levels leading to painful joint inflammation.

A study highlighted the efficacy of these derivatives, showcasing their ability to significantly reduce uric acid concentrations in clinical settings. The half-maximal inhibitory concentration (IC50) values were reported, demonstrating varying degrees of potency among different compounds. For instance, one derivative exhibited an IC50 value of 1 nM, indicating strong inhibitory activity against hURAT1 .

Table: IC50 Values of Selected Compounds

| Compound Name | IC50 (nM) |

|---|---|

| This compound | 1 |

| Benzbromarone | 407 |

| Other Derivatives | Varies |

2. Progesterone Receptor Antagonists

Another significant application involves the development of nonsteroidal progesterone receptor antagonists. Derivatives of benzenesulfonamide, including those containing trifluoromethyl groups, have been identified as potential candidates for treating conditions such as endometriosis and breast cancer. These compounds exhibit high binding affinity for the progesterone receptor and selectivity over androgen receptors, making them promising leads for further drug development .

Agrochemical Applications

1. Fungicidal Activity

The synthesis of substituted phenoxyphenyl ketones using this compound has been explored for its fungicidal properties. These compounds have shown effectiveness against various fungal pathogens, which is crucial for agricultural applications. The production process emphasizes environmentally friendly methods to synthesize these active ingredients, aligning with modern sustainable practices in agrochemicals .

Chemical Derivatization

1. Derivatization of Amino Acids

In analytical chemistry, this compound has been employed for the derivatization of amino acids. This process enhances the detection and analysis of amino acids in complex mixtures, such as those found in fermented products like kombucha. The derivatization improves the stability and solubility of amino acids, facilitating their quantification through various spectroscopic techniques .

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in substituent positions, functional groups, or electronic profiles. Below is a detailed comparison based on synthesis, properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Analogs from Alfa Catalog ()

| Compound Name | Substituent Positions | CAS Number | Purity | Physical Form | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethoxy)aniline | 2-NO₂, 4-OCF₃ | H33137 | 97% | Solid (likely) | Replaces -CF₃ with -OCF₃; amine group instead of sulfonamide. |

| 2-Nitro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | 2-NO₂ (on linked phenyl), 4-OCF₃ | H60307 | 97% | Solid | Sulfonamide linked to a phenyl ring with -OCF₃. |

| 3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | 3-NO₂, 4-CF₃ (on linked phenyl) | H57899 | 97% | Solid | Nitro group at meta position on linked phenyl. |

| 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | 4-NO₂, 3-CF₃ (on linked phenyl) | H58021 | 97% | Solid | Nitro at para, -CF₃ at meta on linked phenyl. |

Key Observations:

- Electron-Withdrawing Effects: The target compound’s -CF₃ and -NO₂ groups enhance electrophilicity compared to analogs with -OCF₃ or substituents in meta positions .

- Physical State : The target compound’s oily consistency contrasts with the solid forms of most analogs, likely due to reduced symmetry and weaker intermolecular forces .

Spectral and Chromatographic Behavior

- NMR Shifts: The target compound’s ¹³C NMR δ 148.07 (aromatic C-NO₂) differs from analogs with meta-nitro groups (e.g., δ ~140–145) due to altered electronic environments .

- TLC Mobility: Higher polarity (Rf = 0.66) compared to less polar analogs (e.g., non-nitro derivatives) .

Biological Activity

2-Nitro-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is classified as a sulfonamide and features a nitro group and a trifluoromethyl substituent on the aromatic ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H5F3N2O3S

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by influencing the NFκB signaling pathway, which is crucial in immune response regulation .

Biological Activity Data

Research indicates that this compound exhibits notable activity against several cancer cell lines. Below is a summary of its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| A549 (Lung Cancer) | 10.38 | Inhibition of cell proliferation |

| U-937 (Monocytic Leukemia) | 12.50 | Modulation of NFκB pathway |

Case Studies

-

Apoptosis Induction in Cancer Cells :

A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors in MCF-7 cells, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner. -

Inflammatory Response Modulation :

In vitro assays indicated that the compound can inhibit TNFα-induced NFκB translocation in human umbilical vein endothelial cells (HUVEC), highlighting its role as an anti-inflammatory agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good bioavailability, which enhances its effectiveness as a therapeutic agent. Factors influencing its stability include pH levels and the presence of other ligands, which can modify its interaction with biological targets.

Q & A

What are the optimal synthetic routes for 2-nitro-4-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis methodology optimization.

Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or sulfonylation of nitro-trifluoromethylbenzene derivatives. For example, sulfonyl chloride intermediates (e.g., 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride) can react with ammonia or amines under controlled pH (8–10) to form sulfonamides . Key factors include:

- Temperature : Reactions at 0–5°C minimize side-product formation (e.g., hydrolysis of sulfonyl chloride to sulfonic acid).

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while aqueous-organic biphasic systems improve selectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield varies from 60–85% depending on substituent steric effects .

How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Focus : Data validation and computational modeling.

Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or solvent interactions. Methodological steps:

Experimental Validation : Acquire high-resolution and NMR spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding and fluorine coupling patterns .

DFT Calculations : Use Gaussian or ORCA to model geometry-optimized structures and simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set). Compare Boltzmann-weighted averages with experimental data .

X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which clarifies bond angles and confirms regiochemistry .

What role does the nitro group play in modulating the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus : Mechanistic studies in catalysis.

Answer : The nitro group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for SNAr reactions but deactivating it toward electrophilic substitution. Key observations:

- Suzuki-Miyaura Coupling : Requires palladium catalysts (Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density at the ortho position.

- Reductive Functionalization : Hydrogenation of the nitro group to an amine (using H₂/Pd-C) enables subsequent diazotization or amide bond formation, expanding derivatization pathways .

How can researchers mitigate decomposition of this compound under acidic or basic conditions?

Basic Research Focus : Stability profiling.

Answer : Stability studies in buffered solutions (pH 1–12) reveal:

- Acidic Conditions (pH < 3) : Hydrolysis of the sulfonamide group occurs, forming sulfonic acid. Stabilize with non-aqueous solvents (e.g., THF) and low temperatures.

- Basic Conditions (pH > 10) : Nitro group reduction or sulfonamide deprotonation leads to side reactions. Use short reaction times (<1 hour) and inert atmospheres .

What analytical techniques are critical for quantifying trace impurities in this compound?

Advanced Research Focus : Quality control in synthesis.

Answer :

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect sulfonic acid byproducts (<0.1% detection limit) .

- Ion Chromatography : Quantifies residual sulfonate salts from incomplete sulfonylation.

- TGA/DSC : Assess thermal stability; decomposition onset typically occurs at ~200°C .

How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition assays?

Advanced Research Focus : Structure-activity relationships (SAR).

Answer : The CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assays).

- Electron Effects : Withdraws electron density, stabilizing interactions with serine hydrolases (e.g., carbonic anhydrase). IC₅₀ values correlate with substituent electronegativity in analogues .

What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

Basic Research Focus : Process chemistry.

Answer :

- Continuous Flow Reactors : Minimize exothermic risks during sulfonylation and improve mixing efficiency.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Crystallization Engineering : Optimize cooling rates and anti-solvent addition (e.g., water) to control particle size and polymorph formation .

How can researchers validate the compound’s role as a synthetic intermediate in medicinal chemistry?

Advanced Research Focus : Application in drug discovery.

Answer :

- Derivatization : React with heterocyclic amines (e.g., morpholine) to generate sulfonamide libraries for high-throughput screening .

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinity toward targets like EGFR or COX-2.

- In Vivo Profiling : Assess pharmacokinetics (e.g., plasma half-life in rodent models) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.